molecular formula C18H16N2O3 B1139406 Tyrphostin AG 835 CAS No. 133550-37-5

Tyrphostin AG 835

Katalognummer B1139406
CAS-Nummer: 133550-37-5
Molekulargewicht: 308.34
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Tyrphostins, including AG 835, are synthesized through solid-phase organic synthesis techniques. A study on the combinatorial synthesis of tyrphostins based on the AG 490 template, for example, involved creating a library of compounds using directed sorting methods to obtain discrete products, suggesting a potential approach for AG 835's synthesis (Shi, Xiao, & Czarnik, 1998).

Wissenschaftliche Forschungsanwendungen

Tyrphostin AG 835 is a compound used in scientific research, particularly in the field of biochemistry and pharmacology . It’s known as a protein tyrosine kinase inhibitor .

  • Summary of the Application : Tyrphostin AG 835 is used in research as a protein tyrosine kinase inhibitor . Protein tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, and they play significant roles in many cellular processes, including cell signaling, growth, and division. Inhibitors like Tyrphostin AG 835 can block the action of these kinases, which is useful in studying these processes and in developing treatments for diseases such as cancer where these enzymes are often overactive.
  • Methods of Application or Experimental Procedures : The specific methods of application can vary depending on the experiment. Generally, Tyrphostin AG 835 is dissolved in a suitable solvent (like DMSO or ethanol ) and then added to the biological system where the activity of protein tyrosine kinases is being studied. The concentration used can vary, but it should be enough to inhibit the enzymes without causing undue harm to the system.
  • Results or Outcomes : The outcomes can also vary depending on the specific experiment. In one study, Tyrphostin AG 835 displayed a 2-fold increased inhibition (IC 50 = 38 ± 2 µM) against NatD, suggesting the chirality of the methyl group affects NatD inhibition .
  • EGFR Inhibitor

    • Summary of the Application : Tyrphostin AG 835 is known to be an EGRF (Epidermal Growth Factor Receptor) inhibitor . EGFR is a protein found on the surface of some cells to which epidermal growth factor binds, causing the cells to divide. It is found at abnormally high levels on the surface of many types of cancer cells, so these cells may divide excessively in the presence of epidermal growth factor.
    • Methods of Application or Experimental Procedures : Tyrphostin AG 835 is typically dissolved in a suitable solvent (like DMSO or ethanol ) and then added to the biological system where the activity of EGFR is being studied. The concentration used can vary, but it should be enough to inhibit the enzymes without causing undue harm to the system.
    • Results or Outcomes : Tyrphostin AG 835 has shown to inhibit cell survival with EC 50 values of 3.12, 12.5 and 12.5 µM against CALO, INBL and HeLa cells, respectively .
  • Antitumor Activities

    • Summary of the Application : Tyrphostin AG 835 has been reported to have antitumor activities . This is likely due to its ability to inhibit EGFR, which is often overexpressed in various types of cancer.
    • Methods of Application or Experimental Procedures : The specific methods of application can vary depending on the experiment. Generally, Tyrphostin AG 835 is dissolved in a suitable solvent (like DMSO or ethanol ) and then added to the biological system where the activity of EGFR is being studied. The concentration used can vary, but it should be enough to inhibit the enzymes without causing undue harm to the system.
    • Results or Outcomes : The outcomes can also vary depending on the specific experiment. In one study, Tyrphostin AG 835 displayed a 2-fold increased inhibition (IC 50 = 38 ± 2 µM) against NatD, suggesting the chirality of the methyl group affects NatD inhibition .
  • Inhibition of MST1R

    • Summary of the Application : Tyrphostin AG 835 has been reported to inhibit MST1R, also known as Ron, a receptor tyrosine kinase involved in cell growth, differentiation, and apoptosis .
    • Methods of Application or Experimental Procedures : The specific methods of application can vary depending on the experiment. Generally, Tyrphostin AG 835 is dissolved in a suitable solvent (like DMSO or ethanol ) and then added to the biological system where the activity of MST1R is being studied. The concentration used can vary, but it should be enough to inhibit the enzymes without causing undue harm to the system.
    • Results or Outcomes : The outcomes can also vary depending on the specific experiment. In one study, Tyrphostin AG 835 displayed a potent inhibition of MST1R .
  • Inhibition of PTK2

    • Summary of the Application : Tyrphostin AG 835 has been reported to inhibit PTK2, also known as FAK (Focal Adhesion Kinase), a non-receptor protein tyrosine kinase involved in cellular adhesion and spreading processes .
    • Methods of Application or Experimental Procedures : The specific methods of application can vary depending on the experiment. Generally, Tyrphostin AG 835 is dissolved in a suitable solvent (like DMSO or ethanol ) and then added to the biological system where the activity of PTK2 is being studied. The concentration used can vary, but it should be enough to inhibit the enzymes without causing undue harm to the system.
    • Results or Outcomes : The outcomes can also vary depending on the specific experiment. In one study, Tyrphostin AG 835 displayed a potent inhibition of PTK2 .

Safety And Hazards

Tyrphostin AG 835 may cause damage to organs . It may also cause damage to organs through prolonged or repeated exposure . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray . It should be stored under inert gas at a temperature below 0°C .

Eigenschaften

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-12(14-5-3-2-4-6-14)20-18(23)15(11-19)9-13-7-8-16(21)17(22)10-13/h2-10,12,21-22H,1H3,(H,20,23)/b15-9+/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGQVUWXNOJOSJ-DGGAMASNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017645
Record name (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyrphostin AG 835

CAS RN

133550-37-5
Record name Tyrphostin AG 835
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16763
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tyrphostin AG 835
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.